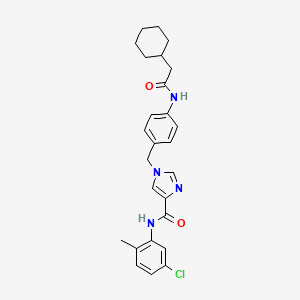![molecular formula C23H25ClN2O2 B2910095 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 524710-57-4](/img/structure/B2910095.png)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol, also known by its IUPAC name 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-propanol , is a chemical compound with the molecular formula C₁₃H₁₉ClN₂O . It falls within the class of piperazine derivatives and exhibits interesting pharmacological properties .
Physical And Chemical Properties Analysis
- Safety Information : The compound carries hazard statements (H302, H312, H315, H318, H332, H335) and precautionary statements (P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501) according to the Globally Harmonized System (GHS). Proper handling and protective measures are essential .
作用机制
The exact mechanism of action of 3C-PEP is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor and an antagonist of the 5-HT2A receptor. It has also been shown to modulate the activity of the dopamine and glutamate systems in the brain. These effects are thought to contribute to the anxiolytic, antidepressant, and antipsychotic effects of 3C-PEP.
Biochemical and Physiological Effects
In addition to its effects on the brain, 3C-PEP has also been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been found to have antioxidant effects, which may contribute to its neuroprotective effects in diseases such as Alzheimer's.
实验室实验的优点和局限性
One of the advantages of 3C-PEP is that it has been well-characterized and synthesized in large quantities, making it readily available for research purposes. However, one limitation is that its effects may vary depending on the animal model used and the dose administered. Therefore, careful consideration should be given to the choice of animal model and dosing regimen when conducting experiments with 3C-PEP.
未来方向
There are several future directions for research on 3C-PEP. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to fully elucidate its neuroprotective effects and to determine the optimal dosing regimen for this application. Another area of interest is its potential as a treatment for anxiety and depression in humans. Clinical trials are needed to determine its safety and efficacy in humans. Finally, further studies are needed to fully understand the mechanism of action of 3C-PEP and to identify other potential therapeutic applications for this compound.
合成方法
The synthesis of 3C-PEP involves the reaction of 3-chlorophenylpiperazine with 2-naphthol in the presence of a base such as potassium carbonate. The resulting product is then reacted with epichlorohydrin to form 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol. This synthesis method has been well-established and has been used by many researchers to produce 3C-PEP in large quantities.
科学研究应用
3C-PEP has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. Several studies have shown that 3C-PEP has anxiolytic and antidepressant effects in animal models. It has also been found to have antipsychotic effects in a rat model of schizophrenia. Furthermore, 3C-PEP has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c24-20-6-3-7-21(15-20)26-12-10-25(11-13-26)16-22(27)17-28-23-9-8-18-4-1-2-5-19(18)14-23/h1-9,14-15,22,27H,10-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBHQBZFBLILCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

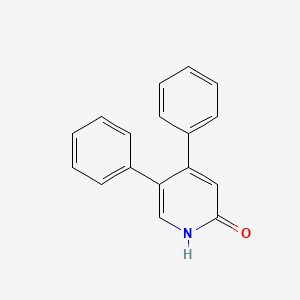
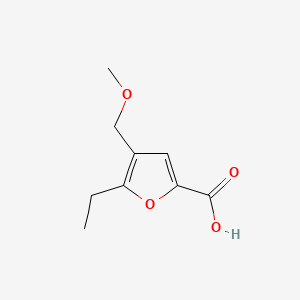
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2910019.png)

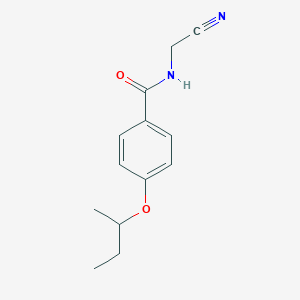
![Methyl 4-(benzo[d]thiazol-2-yl(furan-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2910023.png)
![(4-((3-methoxybenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2910024.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2910026.png)
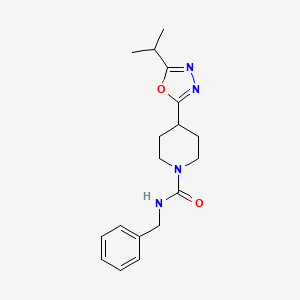
![N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2910030.png)
![4-Methoxy-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2910032.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910033.png)
